molecular formula C20H24N6O2 B2358247 5-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one CAS No. 1257546-36-3

5-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2358247
CAS No.: 1257546-36-3
M. Wt: 380.452
InChI Key: APABBJHQHDFGEX-UHFFFAOYSA-N
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Description

5-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Attachment of the p-Tolylamino Group: The p-tolylamino group is introduced via a nucleophilic aromatic substitution reaction, where p-toluidine reacts with the pyridazine derivative.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihalide.

    Coupling of Piperazine and Pyridazine Derivatives: The piperazine derivative is then coupled with the pyridazine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction, typically using a suitable amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolylamino group, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of the p-tolylamino group.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

5-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is used as a probe to study various biochemical pathways and mechanisms.

Comparison with Similar Compounds

Similar Compounds

    5-(4-(6-(Phenylamino)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one: Similar structure but with a phenylamino group instead of a p-tolylamino group.

    5-(4-(6-(Benzylamino)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one: Similar structure but with a benzylamino group.

Uniqueness

    Structural Features: The presence of the p-tolylamino group provides unique electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets.

    Functional Applications:

Properties

IUPAC Name

5-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-14-2-4-15(5-3-14)21-17-7-8-18(24-23-17)25-10-12-26(13-11-25)20(28)16-6-9-19(27)22-16/h2-5,7-8,16H,6,9-13H2,1H3,(H,21,23)(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APABBJHQHDFGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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